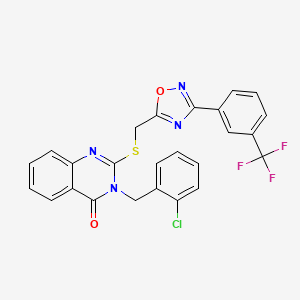![molecular formula C10H22ClNO B2917470 4-[(2-Methylpropoxy)methyl]piperidine hydrochloride CAS No. 1172379-41-7](/img/structure/B2917470.png)
4-[(2-Methylpropoxy)methyl]piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(2-Methylpropoxy)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 903891-79-2 . It has a molecular weight of 193.72 . The IUPAC name for this compound is 4-isobutoxypiperidine hydrochloride .
Molecular Structure Analysis
The InChI code for “4-[(2-Methylpropoxy)methyl]piperidine hydrochloride” is1S/C9H19NO.ClH/c1-8(2)7-11-9-3-5-10-6-4-9;/h8-10H,3-7H2,1-2H3;1H . This indicates the presence of 9 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom in the molecule, along with a chloride ion. Physical And Chemical Properties Analysis
“4-[(2-Methylpropoxy)methyl]piperidine hydrochloride” has a molecular weight of 193.72 .Aplicaciones Científicas De Investigación
Ohmefentanyl and Its Stereoisomers: Chemistry and Pharmacology
Ohmefentanyl, a derivative of 4-anilidopiperidine class of opiates, showcases the intricate relationship between chemical structure and pharmacological activity. This review emphasizes the unique activity of ohmefentanyl stereoisomers, particularly highlighting their cis configurations on the piperidine ring. The biological studies on these stereoisomers reveal significant differences in their in vitro and in vivo properties, offering insights into ligand-receptor interactions, including binding affinity, potency, efficacy, and intrinsic efficacy. These findings suggest that structural variations in such compounds can lead to diverse biological responses, providing a foundation for developing refined pharmacophores for the opioid receptor (Brine et al., 1997).
Piperazine Derivatives for Therapeutic Use
Piperazine, a six-membered nitrogen-containing heterocycle, is crucial in the design of various drugs due to its versatility and presence in numerous therapeutic agents across different categories, including antipsychotic, antihistamine, antianginal, and antidepressant. Piperazine derivatives, through slight modifications, exhibit a wide range of medicinal potentials. This review covers the therapeutic uses of piperazine compounds, emphasizing their role in CNS agents, anticancer, cardio-protective agents, antiviral, anti-inflammatory, and imaging applications. It highlights the flexibility of piperazine as a building block for drug discovery and the impact of substituent modifications on pharmacokinetic and pharmacodynamic factors (Rathi et al., 2016).
Xylan Derivatives and Their Application Potential
Xylan derivatives, obtained through chemical modification, offer promising pathways to new biopolymers with specific properties tailored by functional groups, substitution degree, and patterns. This review describes the synthesis and application potential of xylan ethers and esters, focusing on their utilization in drug delivery and as additives in various industries. The advanced analytical techniques used to describe these derivatives underline their significance in developing novel materials with specialized functions (Petzold-Welcke et al., 2014).
A Review of Pharmacology and Clinical Use of Piperine and Its Derivatives
Piperine, a major active component of black pepper, and its derivatives exhibit significant pharmacological activities, including anticonvulsant properties. This review outlines the pharmacological actions of piperine derivatives, showing their efficacy in modifying electroshock seizure patterns and offering sedative-hypnotic, tranquilizing, and muscle-relaxing effects. Antiepilepsirine, a derivative of piperine, has been utilized as an antiepileptic drug, demonstrating the potential of these compounds as a new group of antiepileptic drugs (Pei, 1983).
Propiedades
IUPAC Name |
4-(2-methylpropoxymethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)7-12-8-10-3-5-11-6-4-10;/h9-11H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBQTNJBIMTTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1CCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylpropoxy)methyl]piperidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocycloheptyl)-2-[(3-hydroxypropyl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2917387.png)
![3-(4-fluorophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2917388.png)
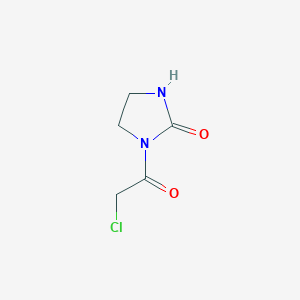
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-nitrobenzamide](/img/structure/B2917390.png)
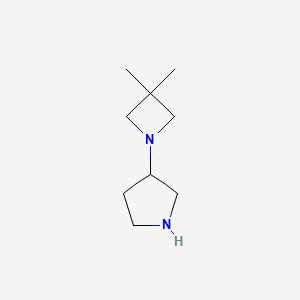
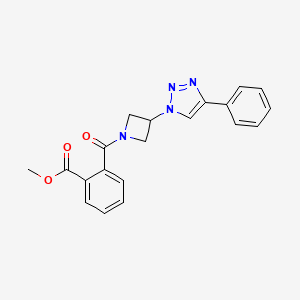

![N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine](/img/structure/B2917398.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2,2-dimethylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2917400.png)
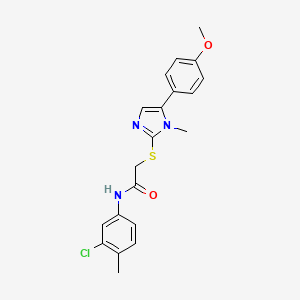
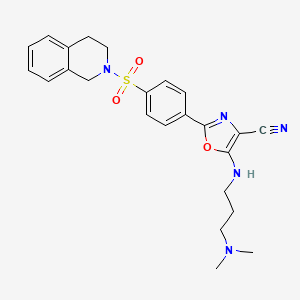

![4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2917409.png)
